An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-5-hydroxy-7-azaindole
An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-5-hydroxy-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 1-Acetyl-5-hydroxy-7-azaindole. As a derivative of the 7-azaindole scaffold, a privileged structure in medicinal chemistry, this molecule holds significant potential for the development of novel therapeutics. This document synthesizes theoretical knowledge and practical insights to serve as a foundational resource for researchers engaged in drug discovery and development. We will delve into its predicted physicochemical properties, a plausible synthetic route, expected spectroscopic signatures, and its potential role in modulating biological targets, particularly protein kinases.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core, a fusion of a pyridine and a pyrrole ring, is a cornerstone in modern medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] This has led to its classification as a "privileged scaffold." Notably, the 7-azaindole moiety is a key component in numerous kinase inhibitors, including the FDA-approved drug Vemurafenib, where it masterfully engages the kinase hinge region through bidentate hydrogen bonding.[2]
The strategic functionalization of the 7-azaindole nucleus is a critical endeavor in the pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The subject of this guide, 1-Acetyl-5-hydroxy-7-azaindole, introduces two key modifications:
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N-1 Acetylation: The introduction of an acetyl group at the pyrrole nitrogen fundamentally alters the electronic and hydrogen-bonding properties of the scaffold. It removes the N-H hydrogen bond donor, a modification that can be leveraged to achieve kinase selectivity or to explore alternative binding modes.
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C-5 Hydroxylation: The presence of a hydroxyl group on the benzene-like portion of the scaffold introduces a potential hydrogen bond donor and acceptor, which can be exploited to gain additional interactions with a biological target or to improve physicochemical properties such as solubility.
This guide aims to provide a detailed exposition of the chemical landscape of 1-Acetyl-5-hydroxy-7-azaindole, offering predictive insights and practical protocols to facilitate its synthesis and application in research settings.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Key Considerations |
| Molecular Formula | C₉H₈N₂O₂ | Based on the chemical structure. |
| Molecular Weight | 176.17 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Based on the appearance of related 7-azaindole derivatives. |
| pKa | ~8-9 (hydroxyl), ~3-4 (pyridine N) | The phenolic hydroxyl group is expected to have a pKa in the range of typical phenols. The pyridine nitrogen's basicity is reduced by the electron-withdrawing nature of the fused pyrrole and the acetyl group. The pKa of the parent 7-azaindole is around 4.6.[3] |
| logP | 1.0 - 1.5 | The introduction of a hydroxyl group will decrease the lipophilicity compared to 1-acetyl-7-azaindole, while the acetyl group increases it relative to 5-hydroxy-7-azaindole. This predicted range suggests moderate lipophilicity. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol) | The hydroxyl group should impart some aqueous solubility, but the overall aromatic system will limit it. Good solubility is expected in common polar organic solvents used for biological screening. |
Synthesis and Purification
A plausible and efficient synthesis of 1-Acetyl-5-hydroxy-7-azaindole can be envisioned as a two-step process starting from a commercially available precursor. The key challenge in the second step is achieving selective N-acetylation over potential O-acetylation of the phenolic hydroxyl group.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of 1-Acetyl-5-hydroxy-7-azaindole.
Step 1: Synthesis of 5-Hydroxy-7-azaindole
The synthesis of the key intermediate, 5-hydroxy-7-azaindole, can be achieved from 5-bromo-7-azaindole. Patented methods describe a sequence involving N-protection, followed by a copper-catalyzed hydroxylation and subsequent deprotection.[4] Another approach involves the use of a Grignard reagent and subsequent oxidation.[5]
Step 2: N-Acetylation of 5-Hydroxy-7-azaindole (Experimental Protocol)
This protocol details the selective N-acetylation of 5-hydroxy-7-azaindole. The choice of base is critical to favor N-acetylation. A non-nucleophilic base like sodium hydride (NaH) is preferred to first deprotonate the pyrrole nitrogen, which is more acidic than the phenolic hydroxyl, followed by quenching with the acetylating agent.
Materials:
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5-Hydroxy-7-azaindole
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-hydroxy-7-azaindole (1.0 eq).
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Deprotonation: Suspend the starting material in anhydrous THF. Add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a change in the suspension.
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Acetylation: Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-Acetyl-5-hydroxy-7-azaindole.
Causality Behind Experimental Choices:
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Sodium Hydride (NaH): Using a strong, non-nucleophilic base like NaH ensures selective deprotonation of the more acidic N-H of the pyrrole over the O-H of the phenol, directing the acetylation to the nitrogen atom.
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Anhydrous Conditions: NaH reacts violently with water. All reagents and solvents must be anhydrous to ensure the success and safety of the reaction.
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Low Temperature: The reaction is initiated at 0 °C to control the exothermic deprotonation and to minimize potential side reactions.
Spectroscopic Characterization (Predicted)
The structural elucidation of 1-Acetyl-5-hydroxy-7-azaindole will rely on a combination of NMR, IR, and mass spectrometry. The following are the expected spectroscopic data based on analysis of the parent 7-azaindole and related acetylated indole derivatives.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The N-acetylation is expected to cause a significant downfield shift of the H-2 proton. The hydroxyl group at C-5 will have a notable effect on the chemical shifts of the protons on the pyridine ring.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~9.5 - 10.5 | br s | OH | Phenolic proton, exchangeable with D₂O. |
| ~8.2 | d | H-6 | Ortho to the pyridine nitrogen. |
| ~7.9 | d | H-2 | Downfield shift due to the anisotropic effect of the N-acetyl group. |
| ~7.0 | d | H-4 | Shielded by the hydroxyl group. |
| ~6.6 | d | H-3 | Coupled to H-2. |
| ~2.7 | s | CH₃ | Acetyl methyl protons. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (acetyl) |
| ~150 | C-5 |
| ~145 | C-7a |
| ~142 | C-6 |
| ~128 | C-2 |
| ~118 | C-3a |
| ~110 | C-4 |
| ~108 | C-3 |
| ~24 | CH₃ (acetyl) |
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad | O-H stretch (phenolic) |
| ~1700 | Strong | C=O stretch (amide) |
| ~1620, 1580 | Medium | C=C and C=N aromatic ring stretches |
| ~1370 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
Table 4: Expected Mass Spectrometry Data (ESI+)
| Ion | Expected m/z |
| [M+H]⁺ | 177.06 |
| [M+Na]⁺ | 199.04 |
Reactivity and Stability
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Reactivity: The 7-azaindole nucleus is generally electron-rich and susceptible to electrophilic substitution, although the N-acetyl group is deactivating. The C-3 position remains the most likely site for further electrophilic attack. The phenolic hydroxyl group can undergo O-alkylation or O-acylation under appropriate conditions.
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Stability: The N-acetyl group is an amide and is susceptible to hydrolysis under both acidic and basic conditions to yield 5-hydroxy-7-azaindole. Therefore, prolonged exposure to strong acids or bases during experimental procedures or in formulation should be avoided. Solutions of the compound are best prepared fresh.
Potential Applications in Drug Discovery
The true value of 1-Acetyl-5-hydroxy-7-azaindole lies in its potential as a scaffold or fragment in drug discovery, particularly in the realm of kinase inhibition.
Modulating Kinase Hinge-Binding
The parent 7-azaindole scaffold is a highly effective "hinge-binder," forming two critical hydrogen bonds with the kinase hinge region. The pyrrole N-H acts as a hydrogen bond donor, and the pyridine N-7 acts as a hydrogen bond acceptor.
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- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]
- 5. CN112939968A - Preparation method of 5-hydroxy-7-azaindole - Google Patents [patents.google.com]
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- 7. 7-Azaindole (271-63-6) 13C NMR [m.chemicalbook.com]
